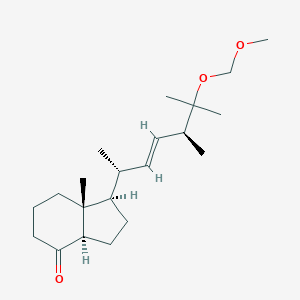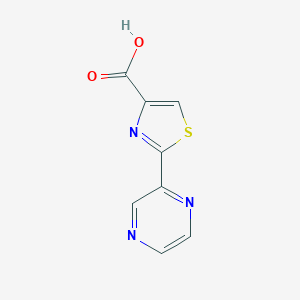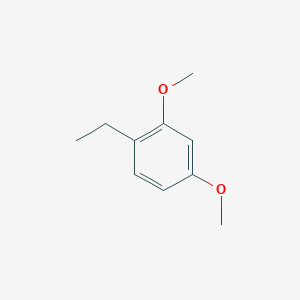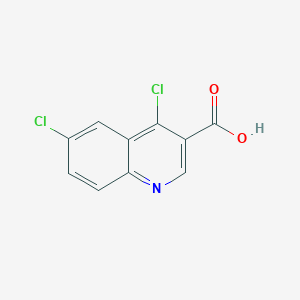
4,6-Dichloroquinoline-3-carboxylic acid
Übersicht
Beschreibung
“4,6-Dichloroquinoline-3-carboxylic acid” is a heterocyclic organic compound . It is used as a pharmaceutical intermediate . The empirical formula is C10H5Cl2NO2 .
Molecular Structure Analysis
The molecular weight of “4,6-Dichloroquinoline-3-carboxylic acid” is 242.1 . The molecular formula is C10H5Cl2NO2 . The InChI code is 1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) .
Physical And Chemical Properties Analysis
“4,6-Dichloroquinoline-3-carboxylic acid” is a solid . The SMILES string is O=C(O)C1=C(Cl)C(C=C2Cl)=C(C=C2)N=C1 . The XLogP3 value is 3 , indicating its lipophilicity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
4,6-Dichloroquinoline-3-carboxylic acid is involved in various chemical synthesis processes. A notable method includes the Vilsmeier-Haack reaction, which transforms 3-arylisoxazol-5(4H)-ones into 2,4-dichloroquinoline-3-carbaldehydes. These carbaldehydes can be oxidized to form 2,4-dichloroquinoline-3-carboxylic acids (Ashok, Sridevi, & Umadevi, 1993). Furthermore, the study of substituted isoquinolines has shown that 4,6-dichloroquinoline-3-carboxylic acid derivatives have potential as prolylhydroxylase inhibitor drug candidates, with particular focus on the mass spectrometric behavior of these compounds (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Antibacterial Applications
There is evidence supporting the use of 4,6-dichloroquinoline-3-carboxylic acid derivatives in antibacterial applications. Certain derivatives, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980). Additionally, ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives from 2,4-dichloroquinolines has demonstrated moderate antibacterial properties against various bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Pharmaceutical Research
In pharmaceutical research, 4,6-dichloroquinoline-3-carboxylic acid and its derivatives have been studied for potential therapeutic applications. For instance, derivatives of 2-carboxy-1,2,3,4-tetrahydroquinoline, related to kynurenic acid, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor, indicating potential relevance in neurological studies (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).
Environmental and Analytical Chemistry
In environmental chemistry, studies have focused on the photodegradation of quinolinecarboxylic herbicides, including derivatives of 4,6-dichloroquinoline-3-carboxylic acid, in aqueous solutions. These studies are crucial for understanding the environmental fate and breakdown of such compounds (Pinna & Pusino, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dichloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRJDHBAAOFDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600379 | |
| Record name | 4,6-Dichloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloroquinoline-3-carboxylic acid | |
CAS RN |
179024-68-1 | |
| Record name | 4,6-Dichloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




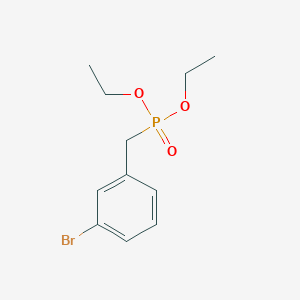
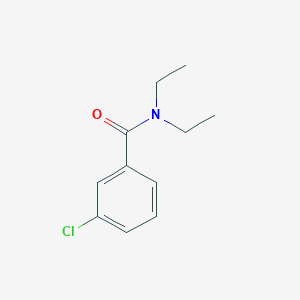
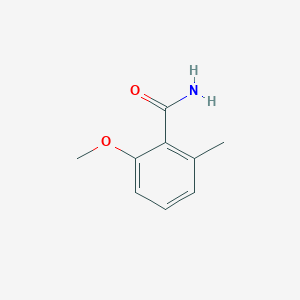
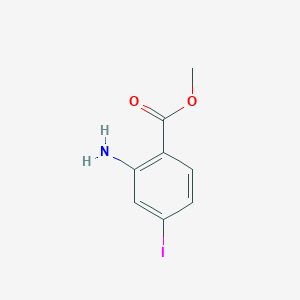
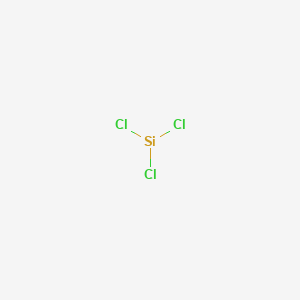
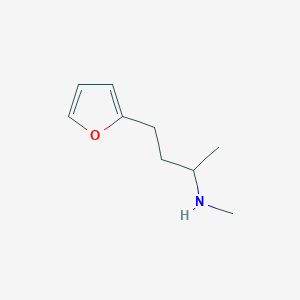
![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)

